

4-(Trifluoroacetyl)toluene chemical properties and reactivity

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Compound of Interest

Compound Name: 4-(Trifluoroacetyl)toluene

Cat. No.: B1295196

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An In-depth Technical Guide to **4-(Trifluoroacetyl)toluene**: Chemical Properties and Reactivity

Introduction

4-(Trifluoroacetyl)toluene, also known by its IUPAC name 2,2,2-trifluoro-1-(4-methylphenyl)ethanone, is a fluorinated aromatic ketone with the CAS number 394-59-2.^{[1][2]} This compound is of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The presence of a trifluoromethyl (-CF₃) group imparts unique properties, including enhanced metabolic stability, lipophilicity, and binding affinity when incorporated into bioactive molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and key synthetic applications of **4-(Trifluoroacetyl)toluene**, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

4-(Trifluoroacetyl)toluene is a colorless to light yellow liquid at room temperature.^{[3][4]} The trifluoroacetyl group significantly influences its physical and chemical characteristics, making it a versatile intermediate in organic synthesis.^[1] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of **4-(Trifluoroacetyl)toluene**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ F ₃ O	[1][2][5][6]
Molecular Weight	188.15 g/mol	[2][7][5][6]
CAS Number	394-59-2	[1][2][7][5]
Appearance	Colorless to light yellow liquid	[4]
Density	1.2304 g/cm ³ at 25 °C	[2][6]
Melting Point	5 °C	[2]
Boiling Point	70-72 °C at 15 mmHg	[2][3][6]
Refractive Index (n _{20/D})	1.47	[2][3]
LogP (Octanol/Water)	2.74	[2]

Reactivity and Synthetic Applications

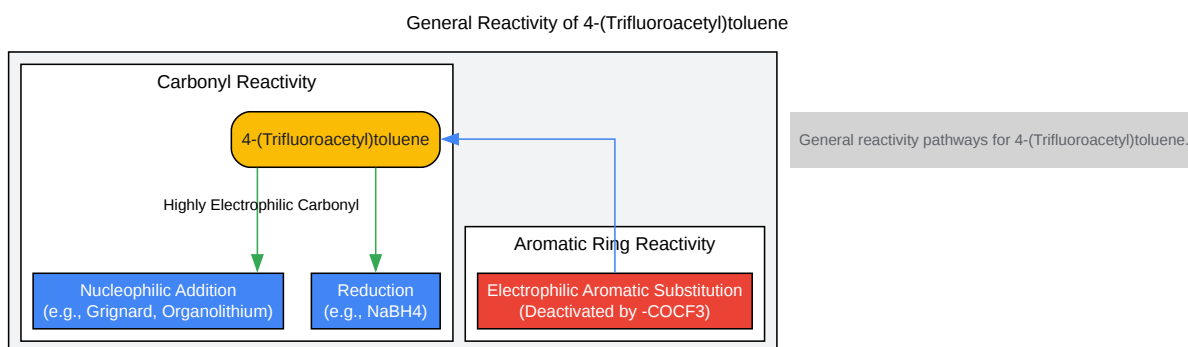
The reactivity of **4-(Trifluoroacetyl)toluene** is dominated by the electron-withdrawing nature of the trifluoroacetyl group. This group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Key Aspects of Reactivity:

- **Nucleophilic Addition:** The carbonyl group readily undergoes addition reactions with a wide range of nucleophiles. This is a primary pathway for incorporating the trifluoromethyl ketone moiety into larger molecular scaffolds.
- **Building Block for Heterocycles:** It serves as a crucial reagent in the synthesis of various heterocyclic compounds. For instance, it is used to synthesize 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which have shown potential as fungicidal agents.[8][9]
- **Pharmaceutical and Agrochemical Intermediate:** The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity, metabolic stability, and

lipophilicity of drug candidates and agrochemicals.[3] **4-(Trifluoroacetyl)toluene** is therefore a valuable intermediate for introducing this functional group.[3]

Below is a diagram illustrating the general reactivity of **4-(Trifluoroacetyl)toluene**.



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Caption: General reactivity pathways for **4-(Trifluoroacetyl)toluene**.

Experimental Protocols

Synthesis of 4-(Trifluoroacetyl)toluene

A common method for the synthesis of **4-(Trifluoroacetyl)toluene** involves the reaction of a methyl benzoate derivative with a trifluoromethylating agent.[5]

Reaction: Methyl 4-methylbenzoate + (Trifluoromethyl)trimethylsilane (TMSCF₃) → **4-(Trifluoroacetyl)toluene**

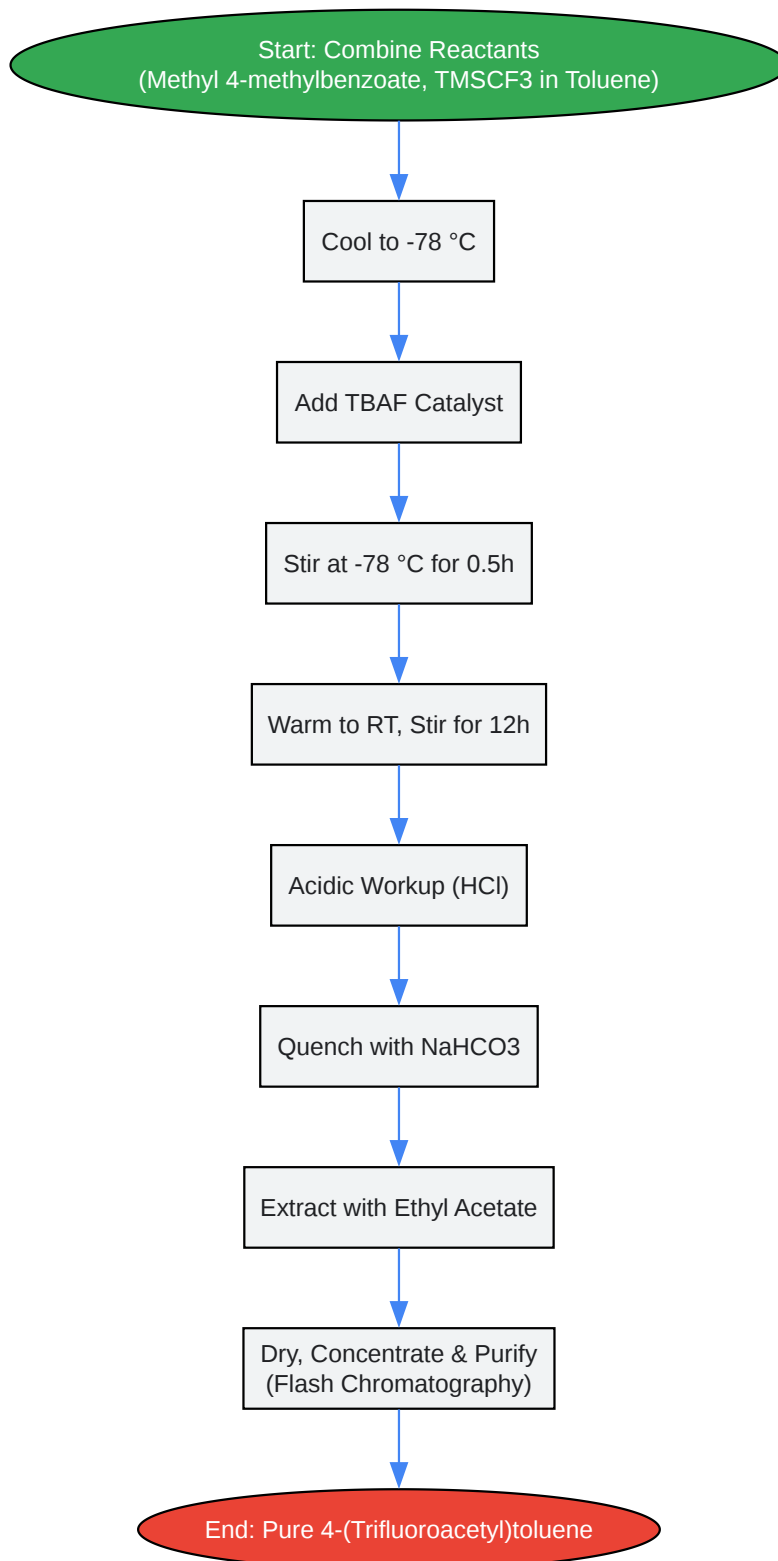
Detailed Protocol:[5]

- Preparation: To a solution of methyl 4-methylbenzoate (1.0 equiv) in toluene, add (Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 equiv) at room temperature under an argon atmosphere.

- Initiation: Cool the reaction mixture to -78 °C. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv).
- Reaction: Stir the mixture for 30 minutes at -78 °C, then allow it to warm to room temperature and continue stirring for an additional 12 hours.
- Workup: Add hydrochloric acid (2.0 M, 1.5 equiv) and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extraction: Extract the product with ethyl acetate.
- Purification: Combine the organic layers, dry over sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the final product.

The following diagram illustrates the experimental workflow for this synthesis.

Workflow for the Synthesis of 4-(Trifluoroacetyl)toluene

[Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis of **4-(Trifluoroacetyl)toluene**.

Safety Information

4-(Trifluoroacetyl)toluene is classified as an irritant.[2][6] Appropriate safety precautions should be taken during handling and use.

Table 2: GHS Hazard Information

Hazard Class	Hazard Statement	Source(s)
Skin Corrosion/Irritation	H315: Causes skin irritation	[7][4][10]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	[7][4][10]
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	[7][4][10]

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[6] All manipulations should be performed in a well-ventilated fume hood.[4]

Conclusion

4-(Trifluoroacetyl)toluene is a valuable and versatile fluorinated building block in modern organic synthesis. Its unique reactivity, conferred by the trifluoroacetyl group, makes it an essential intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective application in research and development.

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